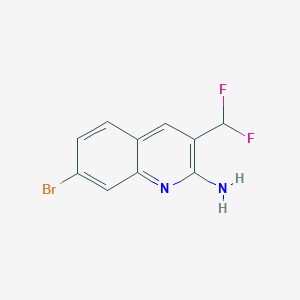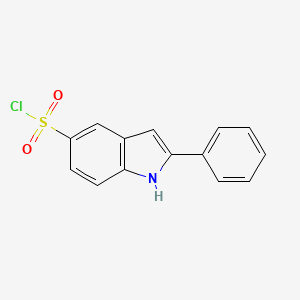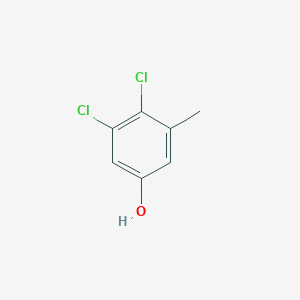
3,4-Dichloro-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-5-methylphenol: is an organic compound with the molecular formula C7H6Cl2O . It is a derivative of phenol, where two chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-5-methylphenol can be synthesized through several methods. One common approach involves the chlorination of 5-methylphenol (m-cresol) using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to less chlorinated phenols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or chlorinated benzoquinones.
Reduction: Formation of less chlorinated phenols or methylphenols.
Substitution: Formation of substituted phenols with different functional groups.
Scientific Research Applications
3,4-Dichloro-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of disinfectants and antiseptics on microbial growth.
Medicine: It is used in the formulation of antiseptic and disinfectant products for medical and veterinary applications.
Industry: The compound is employed in the production of disinfectants, preservatives, and other industrial chemicals.
Mechanism of Action
The antimicrobial activity of 3,4-Dichloro-5-methylphenol is primarily due to its ability to disrupt microbial cell membranes and denature proteins. The chlorine atoms in the compound enhance its reactivity, allowing it to interact with and damage essential cellular components of microorganisms. This leads to the inhibition of microbial growth and eventual cell death.
Comparison with Similar Compounds
3,5-Dichloro-4-methylphenol: Another chlorinated phenol with similar antimicrobial properties.
4-Chloro-3-methylphenol: Known for its use as a disinfectant and preservative.
2,4-Dichlorophenol: Used in the synthesis of herbicides and disinfectants.
Uniqueness: 3,4-Dichloro-5-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a methyl group enhances its antimicrobial efficacy and makes it a valuable compound in various applications.
Properties
CAS No. |
94705-20-1 |
|---|---|
Molecular Formula |
C7H6Cl2O |
Molecular Weight |
177.02 g/mol |
IUPAC Name |
3,4-dichloro-5-methylphenol |
InChI |
InChI=1S/C7H6Cl2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 |
InChI Key |
FVRLJMQDXQTHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


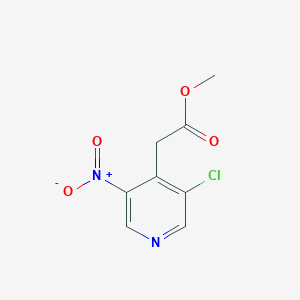

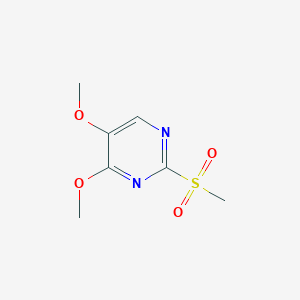
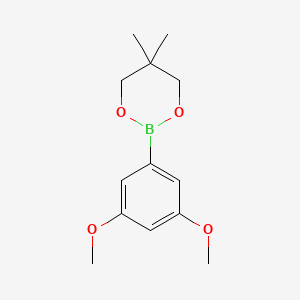
![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)



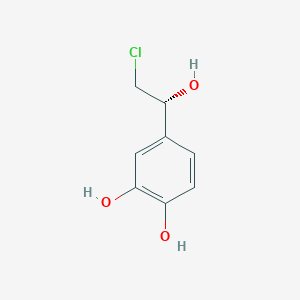
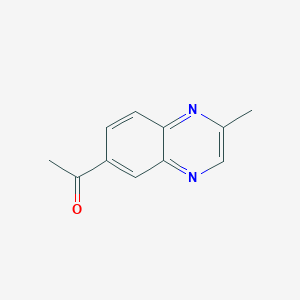
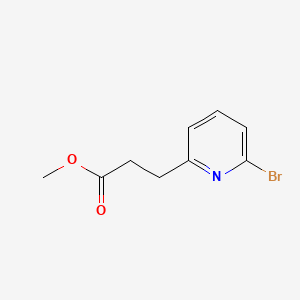
![methyl 1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13929365.png)
